(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
MBDBI is a chemical compound that belongs to the class of benzofuran derivatives. It is a yellow powder that has a molecular formula of C24H22O5 and a molecular weight of 390.44 g/mol. MBDBI has been synthesized by several methods, including the reaction of 6-hydroxy-2,3-dihydrobenzofuran-3-one with 4-methoxybenzaldehyde in the presence of isobutyric acid. MBDBI has gained significant attention from the scientific community due to its potential for various applications.
Scientific Research Applications
Photodynamic Therapy and Photosensitizers
Research on zinc phthalocyanine derivatives, structurally related to the target compound, highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. Their effectiveness as Type II photosensitizers indicates a promising area for further investigation in cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Pyran Derivatives
Compounds within the same chemical family have been reacted with alkyl 2-cyano-3-alkoxypropenoate and alkyl 2-alkoxycarbonyl-3-alkoxypropenoate to synthesize pyran derivatives. These reactions, yielding a mixture of Z + E isomers, underscore the synthetic versatility of 3-oxo-2,3-dihydrobenzofuran derivatives for creating complex heterocyclic structures, potentially useful in material science and drug development (Mérour & Cossais, 1991).
Antimicrobial Activity
The structural motif found in (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives, similar to the target compound, has been synthesized and shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests the potential of such compounds for development into new antimicrobial agents, addressing the ongoing need for novel antibiotics (PansareDattatraya & Devan, 2015).
Cytotoxicity and Antibacterial Studies
N-Heterocyclic carbene-silver complexes, including those with p-methoxybenzyl substitution, have demonstrated significant antibacterial activity and cytotoxic effects on cancer cell lines. The ability of these complexes to inhibit bacterial growth and affect cancer cell viability opens avenues for their application in medicinal chemistry and therapeutic treatments (Patil et al., 2010).
properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(2)20(22)24-15-8-9-16-17(11-15)25-18(19(16)21)10-13-4-6-14(23-3)7-5-13/h4-12H,1-3H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYSALWTPLANLS-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.